Ro 31-8830 (hydrochloride)
Overview
Description
- Bisindolylmaleimide XI hydrochloride is a synthetic compound with the chemical formula C28H28N4O2·HCl and a molecular weight of 489.01 g/mol .
- It is a selective inhibitor of protein kinase C (PKC), a family of enzymes involved in cell signaling and regulation.
- PKCs play essential roles in various cellular processes, including cell growth, differentiation, and immune responses.
Mechanism of Action
Target of Action
Ro 31-8830 (hydrochloride) is a potent inhibitor of Protein Kinase C (PKC) . PKC is a family of enzymes that play a significant role in mediating signal transduction .
Mode of Action
Ro 31-8830 selectively inhibits PKC over other protein kinases . It has the ability to inhibit PKC-mediated events in platelets and lymphocytes . The compound inhibits isolated brain PKC with IC50 values of 8-80 nM, and it is more than 60-fold less potent against protein kinase A .
Biochemical Pathways
The inhibition of PKC by Ro 31-8830 affects various biochemical pathways. PKC mediates several signal transduction pathways, and its inhibition can impact these pathways . For instance, it has been found to increase levels of mouse hair follicle DNA synthesis .
Pharmacokinetics
It is known to be orally active , which suggests it has good bioavailability.
Result of Action
The inhibition of PKC by Ro 31-8830 results in various molecular and cellular effects. For example, it has been found to delay the decline in DNA synthesis in mouse hair follicle organ cultures . This suggests that PKC plays a role as a negative proliferative signal in hair follicles .
Preparation Methods
- The synthetic route for Bisindolylmaleimide XI involves several steps, starting from commercially available starting materials.
- Unfortunately, specific synthetic conditions are not readily available in the literature. it is typically prepared through multi-step organic synthesis.
- Industrial production methods may involve large-scale synthesis and purification, but these details are proprietary and not widely disclosed.
Chemical Reactions Analysis
- Bisindolylmaleimide XI undergoes various reactions due to its structure, including:
Oxidation: It can be oxidized under appropriate conditions.
Reduction: Reduction reactions may modify the imide or other functional groups.
Substitution: Substitution reactions can occur at the indole or maleimide positions.
- Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
- Major products depend on the specific reaction conditions and starting materials.
Scientific Research Applications
Chemistry: Bisindolylmaleimide XI is valuable for studying PKC signaling pathways and developing PKC-targeted therapies.
Biology: Researchers use it to investigate PKC’s role in cell proliferation, apoptosis, and other cellular processes.
Medicine: Its potential therapeutic applications include cancer treatment, cardiovascular diseases, and neurological disorders.
Industry: Bisindolylmaleimide XI may find applications in drug discovery and development.
Comparison with Similar Compounds
- Bisindolylmaleimide XI’s uniqueness lies in its selectivity for PKC isoforms.
- Similar compounds include:
Bisindolylmaleimide X (BIM X): Similar structure but less selective for PKCα .
Bisindolylmaleimide IV (BIM IV): Another PKC inhibitor .
Bisindolylmaleimide VII (BIM VII): Also related to PKC inhibition .
Properties
IUPAC Name |
3-[8-[(dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O2.ClH/c1-30(2)15-17-10-11-32-20(12-17)13-18-8-9-19(14-24(18)32)25-26(28(34)29-27(25)33)22-16-31(3)23-7-5-4-6-21(22)23;/h4-9,13-14,16-17H,10-12,15H2,1-3H3,(H,29,33,34);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVQGKBSNAIMHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CC5=C(C=C4)C=C6N5CCC(C6)CN(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415526 | |
Record name | 2-(8-[(Dimethylamino)methyl]-6,7,8,9-tetrahydropyridol[1,2-a ]indol-3-yl)-3-(1-methylindol-3-yl)maleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145333-02-4 | |
Record name | 2-(8-[(Dimethylamino)methyl]-6,7,8,9-tetrahydropyridol[1,2-a ]indol-3-yl)-3-(1-methylindol-3-yl)maleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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